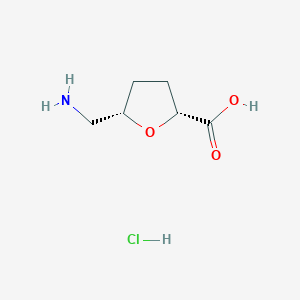
3-(2-ethoxyphenoxy)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenoxy)propanoic Acid, also known as C11H14O4, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(2-ethoxyphenoxy)propanoic Acid is represented by the linear formula C11H14O4 . The SMILES string is CCOC1=CC=CC=C1OCCC(O)=O and the InChI is 1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) .Aplicaciones Científicas De Investigación
Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, is utilized as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol in producing benzoxazine-based materials with wide applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Anti-Inflammatory Properties
New phenolic compounds, including derivatives of 3-(2-ethoxyphenoxy)propanoic acid, have been isolated from the tender leaves of Eucommia ulmoides Oliv. These compounds show potential anti-inflammatory effects, indicating possible applications in treating inflammation-related conditions (Ren et al., 2021).
Electrochemical Hydrogenation Applications
3-(Methoxyphenyl)propenoic acids, closely related to 3-(2-ethoxyphenoxy)propanoic acid, have been successfully hydrogenated electrochemically. This process yields 3-(methoxyphenyl)propanoic acids with high efficiency, suggesting potential applications in organic synthesis and industrial chemical processes (Korotaeva et al., 2011).
Enzyme-Catalyzed Synthesis
Enzymatic processes have been developed for synthesizing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, which are structurally similar to 3-(2-ethoxyphenoxy)propanoic acid. This approach is significant for producing chiral compounds used in various chemical syntheses (Brem et al., 2010).
Chemopreventive Potential
Derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to 3-(2-ethoxyphenoxy)propanoic acid, have shown promise as cancer chemopreventive agents. This highlights the potential use of similar compounds in developing novel chemopreventive drugs (Curini et al., 2006).
Large-Scale Production of PPAR Agonists
A novel biocatalytic method has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a compound similar to 3-(2-ethoxyphenoxy)propanoic acid, used in synthesizing PPARα and -γ agonists. This represents an important advancement in the pharmaceutical manufacturing of specific drug components (Deussen et al., 2003).
Quantification in Human Metabolism
3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to 3-(2-ethoxyphenoxy)propanoic acid, has been identified in human metabolism. This discovery is significant for understanding biochemical pathways and potential implications in conditions like schizophrenia and autism (Obrenovich et al., 2018).
Synthesis of Chiral Epoxides
Chiral epoxides, including ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are synthesized from compounds structurally related to 3-(2-ethoxyphenoxy)propanoic acid. These chiral epoxides are valuable precursors in various chemical syntheses, demonstrating the versatility of similar compounds in the chemical industry (Peru et al., 2016).
Atmospheric Degradation Studies
The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, has been studied, providing insights into the environmental impacts and chemical behavior of similar compounds in the atmosphere (Aranda et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-ethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXOYJJNCNFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)propanoic Acid | |
CAS RN |
379254-66-7 |
Source


|
| Record name | 3-(2-ethoxyphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)


![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)


![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)
